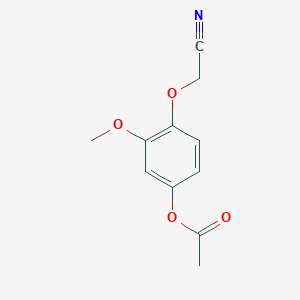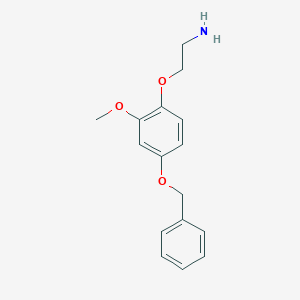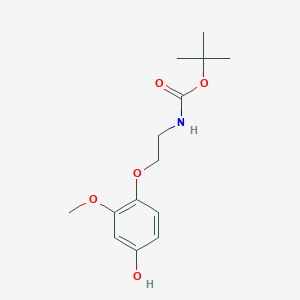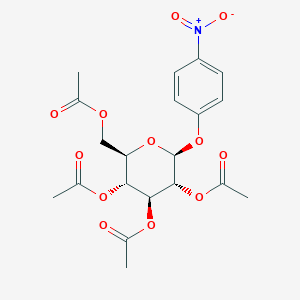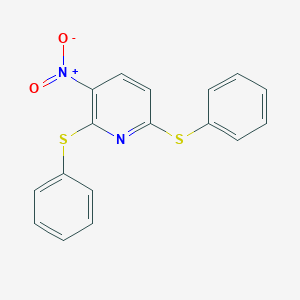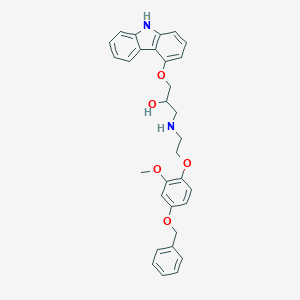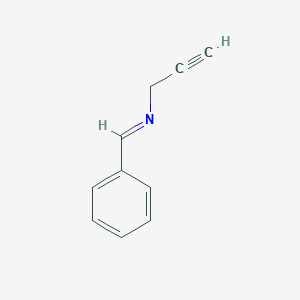
N-Benzylidène-2-propynylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzylamines, including derivatives like N-Benzylidene-2-propynylamine, has been explored through various methods. A notable approach is the iron-catalyzed direct amination of benzyl alcohols, which presents a sustainable methodology to access substituted benzylamines (Yan, Feringa, & Barta, 2016). Additionally, biosynthetic pathways have been developed for benzylamine production, offering a green alternative to traditional chemical synthesis (Pandey, Casini, Voigt, & Gordon, 2021).
Molecular Structure Analysis
Structural studies of benzylamine derivatives provide insights into their molecular configuration. X-ray diffraction analyses have been employed to determine the conformation and arrangement of molecules, which is crucial for understanding their chemical behavior (Raouafi, Freytag, Jones, & Benkhoud, 2007).
Chemical Reactions and Properties
Benzylamines undergo various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the synthesis of 2-Benzylcyclohexylamine involves a three-step process, including Aldol reaction and reductive amination, showcasing the compound's versatility (Xiao-bin, 2009). The iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines further demonstrates the compound's reactivity, facilitating the synthesis of quinazolines by trapping ammonia (Gopalaiah, Saini, & Devi, 2017).
Applications De Recherche Scientifique
Recherche en protéomique
La N-Benzylidène-2-propynylamine est utilisée dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'analyse de la structure et de la fonction des protéines, dans l'identification des interactions protéiques et dans la découverte de biomarqueurs de maladies.
Préparation des médicaments
La this compound est un intermédiaire utile dans la préparation des médicaments . Les intermédiaires sont des composés utilisés dans la synthèse de l'ingrédient pharmaceutique actif final. Ils peuvent être utilisés pour créer une variété de médicaments ayant différents effets thérapeutiques.
Préparation des pesticides
Ce composé est également utilisé comme intermédiaire dans la préparation des pesticides. Les pesticides sont des substances utilisées pour contrôler les ravageurs, notamment les insectes, les mauvaises herbes et les maladies des plantes. Les propriétés de la this compound pourraient contribuer à l'efficacité de ces pesticides.
Activité antifongique
Les dérivés de la N-Benzylidène ont montré une bonne activité antifongique . Ils pourraient être utilisés dans le développement de nouveaux fongicides, qui sont des substances qui tuent les champignons ou inhibent leur croissance.
Activité répulsive contre les moustiques et activité larvicide
Les dérivés de la N-Benzylidène ont également démontré une activité répulsive contre les moustiques et une activité larvicide . Cela signifie qu'ils pourraient être utilisés dans le développement de nouveaux insecticides, en particulier ceux destinés à contrôler les populations de moustiques.
Synthèse chimique des peptides et des protéines
La this compound a un potentiel d'utilisation dans la synthèse chimique des peptides et des protéines . Il pourrait être utilisé comme protection Cys commutable, facilitant la synthèse chimique des peptides et des protéines en perturbant efficacement l'agrégation des peptides.
Propriétés
IUPAC Name |
1-phenyl-N-prop-2-ynylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOHBCBQQCLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400248 | |
| Record name | N-Benzylidene-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57734-99-3 | |
| Record name | N-Benzylidene-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

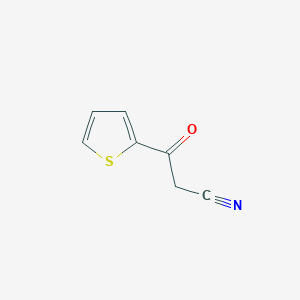
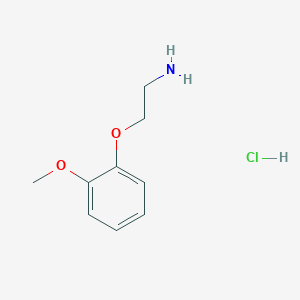

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)
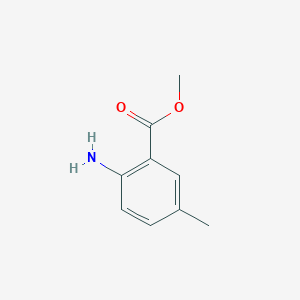
![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)
